3-Hydroxythietane 1,1-dioxide

CAS No.: 22524-35-2

Cat. No.: VC3691263

Molecular Formula: C3H6O3S

Molecular Weight: 122.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22524-35-2 |

|---|---|

| Molecular Formula | C3H6O3S |

| Molecular Weight | 122.15 g/mol |

| IUPAC Name | 1,1-dioxothietan-3-ol |

| Standard InChI | InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2 |

| Standard InChI Key | CIUZABLJPXPIFC-UHFFFAOYSA-N |

| SMILES | C1C(CS1(=O)=O)O |

| Canonical SMILES | C1C(CS1(=O)=O)O |

Introduction

Chemical Structure and Properties

Structural Features

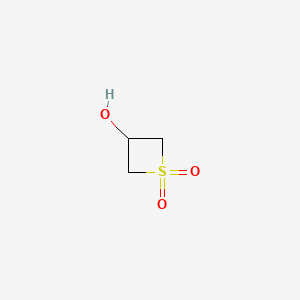

3-Hydroxythietane 1,1-dioxide possesses a four-membered ring containing a sulfur atom with two oxygen atoms double-bonded to it (creating the dioxide functionality), and a hydroxyl group at the 3-position. Its molecular formula is C₃H₆O₃S, with the following structural characteristics:

-

Four-membered thietane ring

-

Sulfone (SO₂) group within the ring

-

Hydroxyl (-OH) substituent at position 3

Physical Properties

| Property | Description |

|---|---|

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Moderate solubility in polar solvents |

| Polarity | High due to SO₂ and OH groups |

| Hydrogen bonding | Capable of both donation and acceptance |

| Molecular weight | 138.14 g/mol |

Spectroscopic Characteristics

Limited spectroscopic data is available from the search results, though derivatives show characteristic infrared absorptions. For example, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide (a derivative) displays an IR absorption at 3486 cm⁻¹ corresponding to the OH stretch, along with several other characteristic bands related to the thietane dioxide moiety .

Synthesis Methods

General Synthetic Approaches

The most common synthetic route to 3-hydroxythietane 1,1-dioxide involves the oxidation of the corresponding thietanol. This typically employs m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, which converts the sulfur atom in the thietane ring to the dioxide functionality .

Oxidation with m-CPBA

Based on the reported synthesis of substituted derivatives, the general procedure involves:

-

Addition of m-CPBA (3.0 equivalents) portionwise to a solution of the thietan-3-ol precursor in dichloromethane at 0°C

-

Stirring at 0°C for 5 minutes

-

Warming to 25°C and stirring for 3.5 hours

-

Quenching with saturated aqueous NaHCO₃ solution

-

Extraction with dichloromethane

Synthesis of Derivatives

The literature describes the preparation of various substituted 3-hydroxythietane 1,1-dioxides, particularly those with aryl substituents at the 3-position alongside the hydroxyl group. For example, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide can be synthesized with 80% yield, appearing as a white solid with a melting point of 127-129°C .

| Derivative | Starting Material | Yield | Physical Form | Melting Point |

|---|---|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Thietan-3-ol | 80% | White solid | 127-129°C |

| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | Thietan-3-ol | 99% | White solid | 165-168°C |

| 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | Thietan-3-ol | 82% | Yellow oil | - |

Reactions and Reactivity

Carbocation Generation

A significant aspect of 3-hydroxythietane 1,1-dioxide chemistry is its ability to undergo dehydration to generate carbocations. This reactivity is particularly important in synthetic applications where nucleophilic substitution reactions are desired. The hydroxyl group can be activated under Lewis acid catalysis, leading to the formation of a carbocation intermediate that can be trapped by various nucleophiles .

Lewis and Brønsted Acid Catalysis

Research has demonstrated that both Lewis acids (e.g., Ca(NTf₂)₂, FeCl₃) and Brønsted acids (e.g., HNTf₂) can effectively catalyze reactions involving thietane dioxides. The choice of catalyst can significantly impact both yield and product distribution .

| Catalyst (mol %) | Solvent | Temperature | Result |

|---|---|---|---|

| Li(NTf₂) (11) + nBu₄NPF₆ (5.5) | CH₂Cl₂ | Room temp. | Low yields |

| FeCl₃ (5) | CH₂Cl₂ | Room temp. | Good yields |

| Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5) | CH₂Cl₂ | Room temp. | Good yields |

| HNTf₂ (10) | CH₂Cl₂ | Room temp. | Good yields |

| Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5) | Toluene | 110°C | Excellent yields (93%) |

Competing Elimination Reaction

An important consideration in reactions of 3-hydroxythietane 1,1-dioxide is the competing elimination pathway, which can lead to the formation of 3-aryl-2H-thiete 1,1-dioxide products. This elimination becomes less problematic at elevated temperatures in toluene, where studies have shown that the desired substitution products can be obtained in excellent yields with minimal formation of elimination byproducts .

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique structure of 3-hydroxythietane 1,1-dioxide makes it valuable as a building block in organic synthesis. The strain of the four-membered ring, combined with the reactivity of the hydroxyl group and the electronic properties imparted by the dioxide functionality, enables diverse transformations .

Synthesis of 3,3-Disubstituted Thietane Dioxides

One of the most significant applications is in the synthesis of 3,3-disubstituted thietane dioxide derivatives. Through carbocation formation and subsequent trapping with nucleophiles, a diverse array of compounds can be accessed. This approach has been demonstrated with various arene nucleophiles, including phenols, anisoles, and heterocyclic compounds like indoles, furans, and thiophenes .

Compatibility with Functional Groups

Research has shown that the chemistry of 3-hydroxythietane 1,1-dioxide is compatible with various functional groups, including methoxy substituents in ortho-, meta-, and para-positions, as well as OTIPS groups, tolyl and phenyl derivatives, and electron-withdrawing substituents like chlorophenyl groups .

Medicinal Chemistry and Materials Science Applications

Properties Relevant to Biological Activity

Several features make 3-hydroxythietane 1,1-dioxide and its derivatives interesting for medicinal applications:

-

The sulfone group provides hydrogen bond acceptor sites

-

The hydroxyl group can serve as both hydrogen bond donor and acceptor

-

The strained ring confers specific geometric constraints

-

The molecule offers multiple sites for derivatization

| Brand Reference | Purity | Estimated Delivery | Status |

|---|---|---|---|

| IN-DA006XP9 | 97% | April 22, 2025 | Available |

| 10-F334956 | 95.0% | May 2, 2025 | Available |

| 3D-FH139971 | Min. 95% | - | Discontinued |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume